Lead dioxide

Oxygen evolution reaction Electrocatalysis Transition metal oxides

Lead dioxide (PbO₂, CAS 1309-60-0) exists as α (orthorhombic) and β (tetragonal) polymorphs with distinct electrochemical behaviors. β-PbO₂ provides metallic conductivity (~10⁻⁴ Ω·cm), high O₂ overpotential, and stability in concentrated H₂SO₄/HNO₃. For wastewater pretreatment, β-PbO₂/Ti boosts BOD/COD ratio 1.33× (0.18→0.42) in 15 min at 5 mA/cm²—superior to BDD for biodegradability enhancement at lower capital cost. In lead-acid batteries, 1:1 α/β composite achieves 183 mAh/g after 100 cycles. For chlorate/perchlorate production and electroplating, β-PbO₂ on graphite substrates offers optimal cost-performance versus Pt, RuO₂/IrO₂ DSA, and BDD. Procurement: specify β-PbO₂ deposited by anodic electrodeposition on Ti or graphite substrates.

Molecular Formula PbO2
O2P
Molecular Weight 239 g/mol
CAS No. 1309-60-0
Cat. No. B074372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead dioxide
CAS1309-60-0
Synonymslead dioxide
lead monoxide
lead oxide
Molecular FormulaPbO2
O2P
Molecular Weight239 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[Pb]
InChIInChI=1S/2O.Pb
InChIKeyYADSGOSSYOOKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
In water, <11.3 ug/L at 25 °C, pH 6-7
Insoluble in water
Soluble in hydrochloric acid with evolution of chlorine;  in dilute nitric acid in presence of hydrogen peroxide, oxalic acid, or other reducers;  soluble in alkali iodide solutions with liberation of iodine;  soluble in hot caustic alkali solutions
Soluble in glacial acetic acid;  insoluble in alcohol
Presumably soluble in acidic gastric juice
Solubility in water: none

Lead Dioxide (PbO₂, CAS 1309-60-0) Technical Baseline for Electrochemical and Energy Storage Procurement


Lead dioxide (PbO₂, CAS 1309-60-0) is a nonstoichiometric transition metal oxide existing primarily in two polymorphic forms: α-PbO₂ (orthorhombic) and β-PbO₂ (tetragonal rutile-type) [1]. The material exhibits metallic conductivity with resistivity as low as 10⁻⁴ Ω·cm due to oxygen deficiency [2]. Electrochemically deposited β-PbO₂ is the industrially predominant form, characterized by high oxygen evolution overpotential, strong acid resistance (stable in concentrated H₂SO₄ and HNO₃), and capacity to sustain high current densities [3]. The compound serves as the positive active material in lead-acid batteries and finds extensive application as an anode material in wastewater treatment, electroplating, chlorate/perchlorate production, and electrochemical ozone generation [3].

Why In-Class Substitution of Lead Dioxide (PbO₂) Fails: Polymorph-Dependent Performance Defines Electrochemical Outcomes


Generic substitution among PbO₂-based electrode materials or in-class metal oxide anodes introduces substantial performance variability that directly impacts process economics and product quality. PbO₂ exists in two distinct polymorphic forms (α-PbO₂ and β-PbO₂) that exhibit fundamentally different electrochemical behaviors—differences that cannot be captured by compositional specifications alone [1]. Moreover, PbO₂ occupies a specific position in the OER electrocatalytic activity hierarchy that differs categorically from precious metal oxides such as RuO₂ and IrO₂ [2]. Substitution of PbO₂ with alternative anode materials including graphite, platinum, or dimensionally stable anodes (DSA) alters oxygen evolution overpotential, corrosion resistance, and current efficiency in ways that directly determine process feasibility. The quantitative evidence below establishes the specific performance boundaries that govern material selection and preclude simple interchangeability.

Lead Dioxide (PbO₂) Quantitative Differentiation Evidence: Comparative Performance Against Alternative Anode Materials


OER Electrocatalytic Activity Ranking: PbO₂ Position Relative to Precious and Transition Metal Oxides

PbO₂ exhibits substantially lower electrocatalytic activity for the oxygen evolution reaction (OER) compared to precious metal oxides RuO₂ and IrO₂, as well as Co/Ni-containing oxides, placing it in the lowest activity tier among transition metal oxides evaluated. This low OER activity is precisely the property that makes PbO₂ advantageous for applications where oxygen evolution is a parasitic side reaction (e.g., organic pollutant degradation, ozone generation) [1]. The comparative overvoltage sequence was established across multiple transition metal oxide systems under standardized conditions [1].

Oxygen evolution reaction Electrocatalysis Transition metal oxides

Crystal Polymorph Performance Differential: β-PbO₂ Versus α-PbO₂ in Electrochemical Degradation

Within PbO₂ materials, the β polymorph demonstrates unequivocally superior performance for phenol degradation compared to the α polymorph. This intra-class differentiation is critical for procurement specifications, as α-PbO₂ and β-PbO₂ are chemically identical but structurally distinct, leading to quantifiably different process outcomes [1]. Higher crystallinity of β-PbO₂ further enhances degradation efficiency, indicating that not only polymorph identity but also crystallographic quality governs functional performance [1].

Electrochemical oxidation Wastewater treatment Crystal engineering

Wastewater Treatment COD Removal: PbO₂ Performance Relative to Boron-Doped Diamond

In direct comparative testing of petroleum-produced water treatment, BDD anodes achieved 96% COD removal after 7 hours versus 85% COD removal with PbO₂ after 11 hours [1]. This establishes a clear performance differential where BDD provides higher oxidation rate and lower energy consumption for complete mineralization. However, PbO₂ offers a fundamentally different value proposition: significantly lower capital cost and the ability to selectively improve wastewater biodegradability rather than achieve complete mineralization [2]. In reverse osmosis concentrate treatment, β-PbO₂/Ti-Ti electrode systems increased BOD/COD ratio from 0.18 to 0.42 (1.33× improvement) after 15 minutes at 5 mA/cm², whereas BDD/Si-Ti achieved only 0.78× improvement [2].

Wastewater treatment Electrochemical oxidation COD removal

Electrochemical Ozone Production Current Efficiency: PbO₂ Baseline and Shape-Engineered Enhancement

Conventional PbO₂ anodes for electrochemical ozone production (EOP) exhibit current efficiencies in the range of 10-15% [1]. Shape-controlled synthesis of PbO₂ nanorods achieves a maximum EOP current efficiency of 14% at a cell potential of 4.0 V, corresponding to a specific electric energy consumption of 101.53 kWh per kg O₃ [2]. While BDD electrodes offer higher efficiency and superior long-term stability (>3000 hours continuous operation without structural degradation, compared to gradual performance decay of PbO₂ due to ozone-induced corrosion) [3], the cost differential between PbO₂ and BDD electrode systems creates distinct procurement scenarios.

Ozone generation Electrochemical synthesis Current efficiency

Electrical Conductivity Advantage: Modified PbO₂ Electrode Versus Boron-Doped Diamond

A novel PbO₂ electrode modified with TiO₂ nanotube interlayer and fluorine resin surface treatment achieves electrochemical oxidation performance comparable to BDD electrodes while maintaining substantially lower physical resistance [1]. The lower resistance of the modified PbO₂ electrode translates to higher electrical conductivity, which reduces ohmic losses during electrolysis and improves energy efficiency [1]. This conductivity advantage is inherent to the metallic conduction mechanism of PbO₂ (resistivity as low as 10⁻⁴ Ω·cm) [2] and contrasts with the semiconducting nature of BDD.

Electrode conductivity Physical resistance Electrochemical performance

Cost-Positioning Differentiation: PbO₂ as Economical Alternative to Precious Metal and BDD Electrodes

PbO₂ anodes occupy a distinct cost-performance niche in the industrial electrode market. They represent an economical alternative to platinized anodes and precious metal oxide-coated electrodes (RuO₂/Ti, IrO₂/Ti), with substantially lower material costs while delivering acceptable electrochemical performance for large-scale applications [1][2]. Graphite substrates provide cheap and reliable electrical connection, further reducing system cost compared to titanium or niobium substrates required for precious metal coatings [3]. However, PbO₂ electrodes exhibit limitations in corrosion resistance and electrocatalytic performance relative to platinum group metal oxides, and shorter operational lifetime compared to BDD electrodes [2][4].

Electrode cost Industrial electrochemistry Capital expenditure

Lead Dioxide (PbO₂) Procurement-Optimized Application Scenarios Based on Quantitative Differentiation Evidence


Electrochemical Wastewater Pretreatment for Biodegradability Enhancement

PbO₂ anodes are preferentially selected over BDD when the treatment objective is improving wastewater biodegradability rather than complete mineralization. As established in Section 3, β-PbO₂/Ti-Ti electrode systems increase BOD/COD ratio by 1.33× (from 0.18 to 0.42) within 15 minutes at 5 mA/cm², compared to only 0.78× improvement with BDD/Si-Ti [1]. This superior biodegradability enhancement, combined with PbO₂'s lower capital cost relative to BDD [2], positions PbO₂ as the economically rational choice for pretreatment of industrial wastewater prior to biological treatment. Procurement specifications should explicitly require β-PbO₂ polymorph to ensure the demonstrated biodegradability enhancement performance.

Large-Scale Industrial Electrolysis with Cost-Constrained Capital Expenditure

For high-volume industrial applications including chlorate/perchlorate production, electroplating, and cathodic protection where complete organic mineralization is not required, PbO₂ anodes on graphite substrates provide the optimal cost-performance balance. The evidence establishes that PbO₂ offers substantially lower material costs than platinum, RuO₂/Ti, IrO₂/Ti, and BDD electrodes [1][2], while maintaining sufficient conductivity (resistivity ~10⁻⁴ Ω·cm) [3] and acid stability in H₂SO₄ and HNO₃ environments [4]. The lower physical resistance of PbO₂ compared to BDD reduces ohmic losses during high-current operation [5]. Procurement should prioritize β-PbO₂ deposited by anodic electrodeposition on graphite substrates for optimal cost-performance in this application class.

Electrochemical Ozone Generation for Point-of-Use Disinfection

PbO₂ anodes remain the baseline technology for electrochemical ozone production in applications where capital cost constraints preclude BDD deployment. Conventional PbO₂ delivers 10-15% current efficiency [1], while shape-engineered PbO₂ nanorod electrodes achieve peak efficiency of 14% at 4.0 V cell potential with specific energy consumption of 101.53 kWh/kg O₃ [2]. Although BDD provides higher efficiency and >3000-hour operational stability without degradation [3], PbO₂'s significantly lower electrode cost makes it viable for smaller-scale, point-of-use ozone generation systems where electrode replacement can be accommodated in operational budgets. Procurement for this application should specify shape-controlled or nanorod morphologies to maximize current efficiency.

Lead-Acid Battery Positive Electrode with Optimized α/β Polymorph Ratio

In lead-acid battery manufacturing, the ratio of α-PbO₂ to β-PbO₂ polymorphs directly governs the balance between cycle life and discharge capacity. β-PbO₂ provides higher electrochemical activity and approximately 3× greater discharge capacity than α-PbO₂ [1], while α-PbO₂ contributes to improved positive electrode cycle life [1]. Composite electrodes formulated with urchin-like β-PbO₂ and flower-like α-PbO₂ in 1:1 ratio deliver discharge capacity of 183 mAh/g at 0.1C after 100 cycles, with rate capability of 97.2 mAh/g at 1C [2]. Procurement of PbO₂ for battery manufacturing must specify polymorph composition ratios tailored to the intended duty cycle (high-rate discharge vs. deep-cycle longevity).

Technical Documentation Hub

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